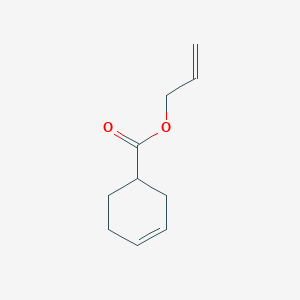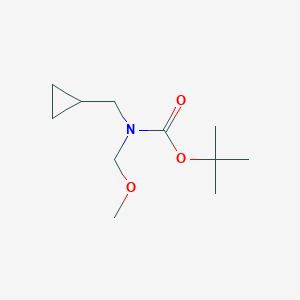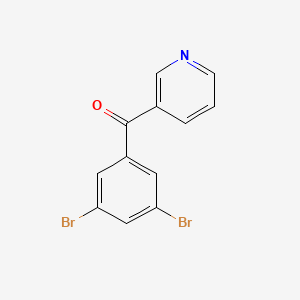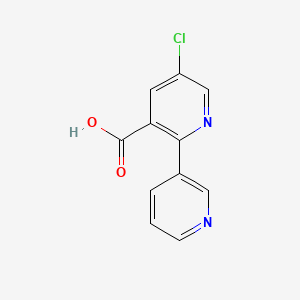![molecular formula C13H13BrN2 B8438151 3-[2-(4-bromophenyl)ethyl]pyridin-2-amine](/img/structure/B8438151.png)
3-[2-(4-bromophenyl)ethyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-bromophenyl)ethyl]pyridin-2-amine: is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-bromophenyl)ethyl]pyridin-2-amine typically involves the following steps:
Bromination: The starting material, phenylethylamine, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.
Coupling Reaction: The brominated intermediate is then coupled with a pyridine derivative under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-[2-(4-bromophenyl)ethyl]pyridin-2-amine can undergo oxidation reactions, where the amine group is converted to a nitro group.
Reduction: The compound can also be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: 3-[2-(4-bromophenyl)ethyl]pyridin-2-amine can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes due to its ability to interact with specific biomolecules.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[2-(4-bromophenyl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- [2-(4-Chlorophenyl)ethyl]pyrid-2-amine
- [2-(4-Fluorophenyl)ethyl]pyrid-2-amine
- [2-(4-Methylphenyl)ethyl]pyrid-2-amine
Uniqueness:
- Bromine Substitution: The presence of a bromine atom in 3-[2-(4-bromophenyl)ethyl]pyridin-2-amine provides unique reactivity and binding properties compared to its chloro, fluoro, and methyl analogs.
- Biological Activity: The bromine atom can enhance the compound’s biological activity by increasing its lipophilicity and ability to penetrate cell membranes.
Propriétés
Formule moléculaire |
C13H13BrN2 |
|---|---|
Poids moléculaire |
277.16 g/mol |
Nom IUPAC |
3-[2-(4-bromophenyl)ethyl]pyridin-2-amine |
InChI |
InChI=1S/C13H13BrN2/c14-12-7-4-10(5-8-12)3-6-11-2-1-9-16-13(11)15/h1-2,4-5,7-9H,3,6H2,(H2,15,16) |
Clé InChI |
OWOQJHOYGIKECA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)N)CCC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

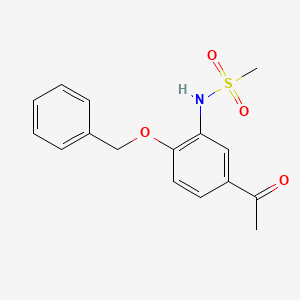
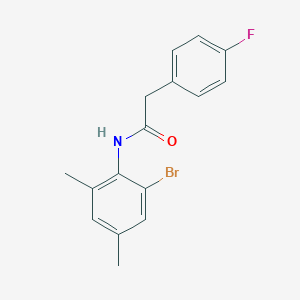
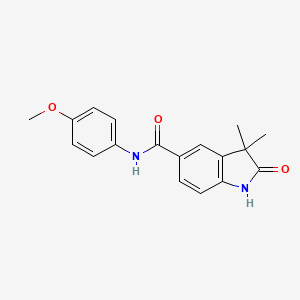
![Methanesulfonamide, N-[2-iodo-4-(trifluoromethyl)phenyl]-](/img/structure/B8438099.png)
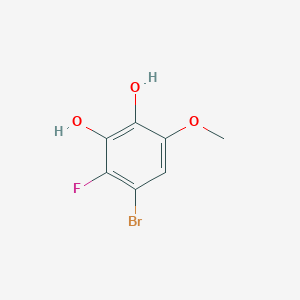


![ethyl 3-[(2-{[4-(hexyloxycarbonylaminoiminomethyl)phenylamino]methyl}-1-methyl-1H-benzimidazole-5-carbonyl)pyridin-2-yl-amino]propionate](/img/structure/B8438127.png)
